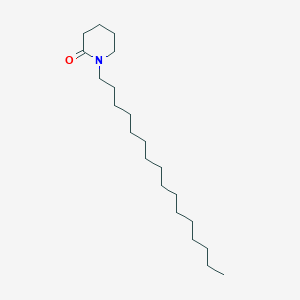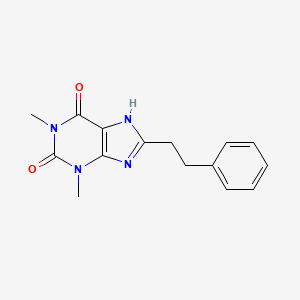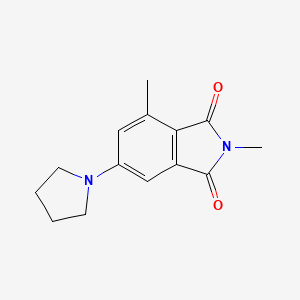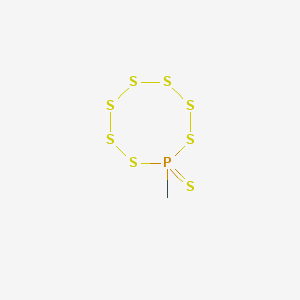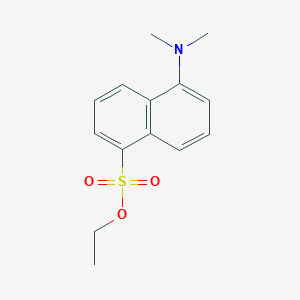
Ethyl 5-(dimethylamino)naphthalene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(dimethylamino)naphthalene-1-sulfonate is a chemical compound known for its fluorescent properties. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is often used in various scientific applications due to its ability to emit light when exposed to ultraviolet radiation.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the process is carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of Ethyl 5-(dimethylamino)naphthalene-1-sulfonate is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques such as recrystallization and chromatography ensures that the final product meets industry standards .
化学反応の分析
Types of Reactions
Ethyl 5-(dimethylamino)naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene sulfonic acids, while reduction can produce naphthalene derivatives with reduced functional groups .
科学的研究の応用
Ethyl 5-(dimethylamino)naphthalene-1-sulfonate is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in the study of protein folding and dynamics through fluorescence resonance energy transfer (FRET).
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of fluorescent dyes and markers for various industrial processes
作用機序
The mechanism by which Ethyl 5-(dimethylamino)naphthalene-1-sulfonate exerts its effects is primarily through its ability to fluoresce. When exposed to ultraviolet light, the compound absorbs energy and re-emits it as visible light. This property is exploited in various analytical techniques to detect and quantify specific substances. The molecular targets and pathways involved include interactions with amino groups in proteins and other biomolecules .
類似化合物との比較
Similar Compounds
Dansyl chloride: Another fluorescent compound used in similar applications.
5-(Dimethylamino)-1-naphthalenesulfonamide: Used as a starting reagent in the synthesis of various derivatives
Uniqueness
Ethyl 5-(dimethylamino)naphthalene-1-sulfonate is unique due to its specific ethyl group, which can influence its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications where these properties are critical .
特性
CAS番号 |
121364-64-5 |
|---|---|
分子式 |
C14H17NO3S |
分子量 |
279.36 g/mol |
IUPAC名 |
ethyl 5-(dimethylamino)naphthalene-1-sulfonate |
InChI |
InChI=1S/C14H17NO3S/c1-4-18-19(16,17)14-10-6-7-11-12(14)8-5-9-13(11)15(2)3/h5-10H,4H2,1-3H3 |
InChIキー |
ZTKAWFKNRBKEAM-UHFFFAOYSA-N |
正規SMILES |
CCOS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


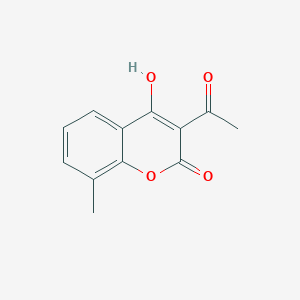
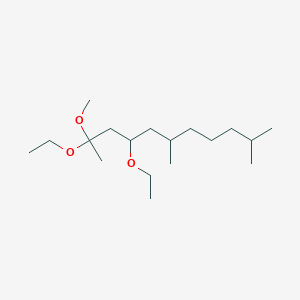
![N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine](/img/structure/B14297061.png)
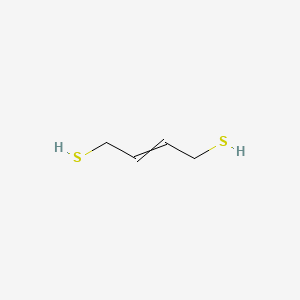
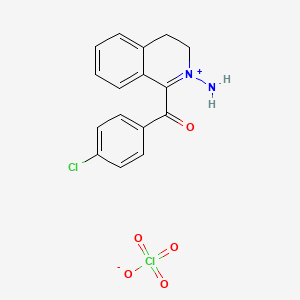
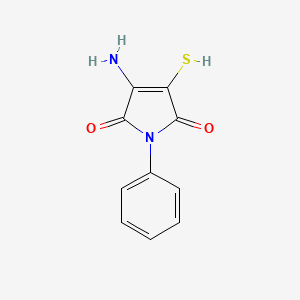
![1,1'-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene](/img/structure/B14297075.png)
